molecular formula C4HBrCl2N2 B1266721 5-Bromo-4,6-dichloropyrimidine CAS No. 68797-61-5

5-Bromo-4,6-dichloropyrimidine

Cat. No.: B1266721
CAS No.: 68797-61-5
M. Wt: 227.87 g/mol
InChI Key: BKLHHTTZTSYHBV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-4,6-dichloropyrimidine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens the anti-aggregation activity of prostacyclin (PGI2) and enhances its biosynthesis, contributing to decreased pulmonary hypertension .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits cAMP-phosphodiesterase, leading to increased levels of cyclic AMP, which can alter cell signaling pathways . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to increased levels of cyclic AMP . This inhibition affects various downstream signaling pathways, resulting in altered cellular responses. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibition of cAMP-phosphodiesterase and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux . The compound can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination of 4,6-dichloropyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloropyrimidine is primarily based on its ability to undergo substitution and coupling reactions. These reactions allow it to modify other molecules, thereby altering their chemical and biological properties. The specific molecular targets and pathways depend on the context in which it is used, such as in drug development or material synthesis .

Comparison with Similar Compounds

Comparison: 5-Bromo-4,6-dichloropyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromo-4,6-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLHHTTZTSYHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6071748
Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-61-5
Record name 5-Bromo-4,6-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68797-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-4,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068797615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name Pyrimidine, 5-bromo-4,6-dichloro-
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Record name 5-bromo-4,6-dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-bromo-4,6-dichloropyrimidine in the synthesis of the pyrimidine derivatives described in the research?

A1: this compound serves as the starting material in the synthesis of both pyrimido[4,5-e]tetrazolo[5,1-b][1,3,4]thiadiazine [] and pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives []. It reacts with either sodium 1-amino-1H-tetrazole-5-thiolate or 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, resulting in a condensation reaction followed by an S/N type Smiles rearrangement. This rearrangement is key to forming the desired fused heterocyclic systems.

Q2: Has the structure of the synthesized compounds been confirmed, and if so, how?

A2: Yes, the structures of the synthesized compounds have been confirmed using various techniques. In the case of the pyrimido[4,5‐e][1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives, single crystal X-ray diffraction analysis was employed to confirm the structure of one of the derivatives []. This technique provides detailed information about the arrangement of atoms within the molecule, definitively proving the occurrence of the S/N Smiles rearrangement. While the specific characterization methods used for all synthesized compounds are not detailed in the provided abstracts, it's standard practice to employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to further confirm the structures of novel compounds.

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